1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound known for its diverse applications in various fields of science, particularly in chemistry, biology, and medicine. This compound's intricate structure, featuring multiple functional groups, makes it a versatile subject of study and practical use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process. The initial step often includes the preparation of the 8-azabicyclo[3.2.1]octane core, followed by the introduction of the sulfonyl group at the 8-position. Methoxy and methyl groups are added to the phenyl ring via electrophilic aromatic substitution. The final step includes the formation of the pyrrolidine-2,5-dione structure, generally through a cyclization reaction under specific conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes. High-pressure reactors and automated control systems ensure the precision of reaction conditions, such as temperature, pressure, and pH, essential for consistent yield and purity. The use of advanced purification techniques like chromatography and crystallization further guarantees the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: : Conversion of the methoxy group to a hydroxyl or carbonyl group.
Reduction: : Reduction of the sulfonyl group to a sulfide or thiol.
Substitution: : Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Use of halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) under controlled conditions.
Major Products
The major products from these reactions vary depending on the conditions but typically include:
Oxidized phenyl derivatives.
Reduced sulfonyl derivatives.
Substituted aromatic compounds.
Scientific Research Applications
1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione finds applications across multiple scientific fields:
Chemistry: : As a reagent or intermediate in organic synthesis.
Biology: : For studying enzyme-substrate interactions or receptor binding studies.
Medicine: : Potentially as a lead compound in drug development for its unique structural properties.
Industry: : Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets:
Molecular Targets: : It may bind to certain enzymes or receptors, altering their activity.
Pathways Involved: : Depending on its structure, it can modulate biochemical pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
8-azabicyclo[3.2.1]octane derivatives.
Pyrrolidine-2,5-dione analogs.
Methoxy-substituted phenyl compounds.
Uniqueness
What sets 1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione apart is its combined structural features, enabling diverse reactivity and functionality. The presence of the sulfonyl group enhances its chemical stability and potential biological activity compared to other similar compounds.
There you have it
Properties
IUPAC Name |
1-[8-(2-methoxy-5-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-12-3-6-16(26-2)17(9-12)27(24,25)21-13-4-5-14(21)11-15(10-13)20-18(22)7-8-19(20)23/h3,6,9,13-15H,4-5,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNOVWNKACHQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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